molecular formula C14H18N2O3 B8476601 (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

Cat. No.: B8476601
M. Wt: 262.30 g/mol
InChI Key: CRPCSEZDTZRRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one is a complex organic compound with a unique structure that includes an amino group, an ethoxycarbonylmethyl group, and a tetrahydrobenzazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate benzazepine derivative with ethyl chloroformate under basic conditions to introduce the ethoxycarbonylmethyl group. The amino group can be introduced through subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares a similar tetrahydro structure but differs in its functional groups and overall reactivity.

    3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a similar benzazepinone core but includes a bromine atom, leading to different chemical properties and reactivity.

Uniqueness

3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetate

InChI

InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3

InChI Key

CRPCSEZDTZRRFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction mixture of 3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one (13.98 kg) and 5% palladium on carbon (1.3 kg) in anhydrous ethanol (57 liters) was hydrogenated under 3 atmospheres pressure of hydrogen for 5 hours. The pressure reactor was vented at hourly intervals to remove the accumulated nitrogen. The catalyst was removed by filtration and washed with ethyl alcohol. The solution was evaporated to dryness to give 3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one.
Name
3-azido-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H[1]-benzazepin-2-one
Quantity
13.98 kg
Type
reactant
Reaction Step One
Quantity
1.3 kg
Type
catalyst
Reaction Step One
Quantity
57 L
Type
solvent
Reaction Step One

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